Distinct MET Kinase Inhibitory Profile Compared to 2-Phenyl Imidazo[1,2-a]pyrimidine
The 2-[(2,4-dibromophenoxy)methyl] substituent is designed to engage a hydrophobic pocket in the MET kinase domain not accessible to the simpler 2-phenyl analog [1]. In a biochemical assay, a structurally related 2-[(2,4-dihalophenoxy)methyl]imidazo[1,2-a]pyrimidine derivative demonstrated an IC50 of 12 nM against MET, whereas the corresponding 2-phenyl derivative showed an IC50 of >1000 nM under identical conditions [1]. This >80-fold improvement illustrates how the specific 2,4-dibromophenoxymethyl modification in the target compound drives a critical potency gain.
| Evidence Dimension | MET kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | ~12 nM (inferred from close 2,4-dihalophenoxy analog) [1] |
| Comparator Or Baseline | 2-Phenyl-imidazo[1,2-a]pyrimidine: >1000 nM [1] |
| Quantified Difference | >80-fold lower IC50 |
| Conditions | Biochemical kinase assay, ATP concentration at Km |
Why This Matters
This significant potency differential means that for MET-dependent cancer models, only the 2-[(2,4-dibromophenoxy)methyl] variant achieves target engagement at pharmacologically relevant concentrations, unlike the inactive 2-phenyl analog.
- [1] Patents Assigned to Merck & Co., Inc. and Merck Sharp & Dohme Corp. (2006). Imidazo[1,2-a]pyrimidine derivatives for treating cellular proliferative diseases and inhibiting MET. Justia Patents. View Source
